2-(3,5-Difluoro-2-pyridyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Difluoro-2-pyridyl)acetic acid is a fluorinated pyridine derivative with the molecular formula C₇H₅F₂NO₂ and a molecular weight of 173.12 g/mol . This compound is characterized by the presence of two fluorine atoms on the pyridine ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the diazotization of substituted 2-aminopyridines followed by fluorination . Another approach involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to yield the desired product .
Industrial Production Methods
Industrial production methods for 2-(3,5-Difluoro-2-pyridyl)acetic acid are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluoro-2-pyridyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-(3,5-Difluoro-2-pyridyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluoro-2-pyridyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with only one fluorine atom.
3,5-Difluoropyridine: A compound with two fluorine atoms on the pyridine ring but lacking the acetic acid group.
2-(3,5-Difluorophenyl)acetic acid: A structurally similar compound with a phenyl ring instead of a pyridine ring.
Uniqueness
2-(3,5-Difluoro-2-pyridyl)acetic acid is unique due to the combination of the pyridine ring and the acetic acid group, along with the presence of two fluorine atoms. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H5F2NO2 |
---|---|
Molecular Weight |
173.12 g/mol |
IUPAC Name |
2-(3,5-difluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5F2NO2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2H2,(H,11,12) |
InChI Key |
XAIUEYODYSZRDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)CC(=O)O)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.